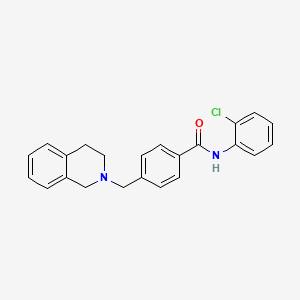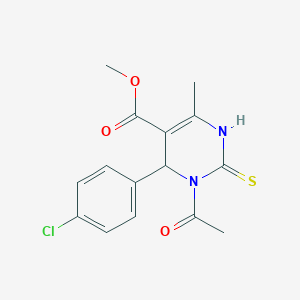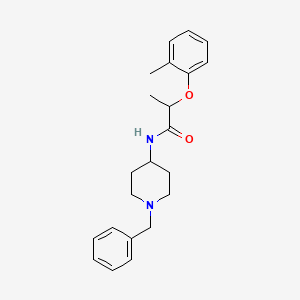
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BD 1063, is a selective kappa opioid receptor antagonist. It is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 works by binding to the kappa opioid receptor and blocking its activation. This can lead to a decrease in the effects of kappa opioid receptor activation, such as pain relief, sedation, and dysphoria.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the effects of kappa opioid receptor activation, including pain relief, sedation, and dysphoria. It has also been shown to have potential applications in the study of addiction and depression.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of kappa opioid receptor activation specifically, without interference from other opioid receptors. One limitation of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063. One potential direction is the development of more selective kappa opioid receptor antagonists, which could improve the specificity of experiments. Another potential direction is the study of the effects of kappa opioid receptor activation in different disease states, such as chronic pain, addiction, and depression. Finally, the development of novel therapeutic agents based on the structure of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 could have potential applications in the treatment of these diseases.
合成法
The synthesis of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 involves several steps. First, 2-chloroaniline is reacted with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with N,N-dimethylformamide to form the final product, N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063.
科学的研究の応用
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been studied for its potential applications in scientific research. It is a selective kappa opioid receptor antagonist, which means that it can block the effects of kappa opioid receptor activation. This has potential applications in the study of pain, addiction, and depression.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c24-21-7-3-4-8-22(21)25-23(27)19-11-9-17(10-12-19)15-26-14-13-18-5-1-2-6-20(18)16-26/h1-12H,13-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJLKVCPANXFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)

![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)